molecular formula C18H14N2O2 B2775948 2-(2,4-dimethylphenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one CAS No. 1115279-83-8

2-(2,4-dimethylphenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one

Cat. No.: B2775948
CAS No.: 1115279-83-8
M. Wt: 290.322
InChI Key: HFTVXWCOXUTKOM-UHFFFAOYSA-N
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Description

2-(2,4-dimethylphenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one is a heterocyclic compound that features a chromeno-pyrazole core structure

Properties

IUPAC Name

2-(2,4-dimethylphenyl)chromeno[2,3-c]pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2/c1-11-7-8-15(12(2)9-11)20-18(21)14-10-13-5-3-4-6-16(13)22-17(14)19-20/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFTVXWCOXUTKOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C3=CC4=CC=CC=C4OC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethylphenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one typically involves the reaction of 2,4-dimethylphenylhydrazine with chromone derivatives under specific conditions. One common method involves the use of copper(II) as a catalyst in an oxidative environment to promote the formation of the chromeno-pyrazole core .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can potentially be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Oxidation Reactions

The chromone ring and pyrazolone moiety undergo selective oxidation:

  • Chromone ring oxidation : Treatment with KMnO₄ in acidic media (H₂SO₄/H₂O) at 60–80°C oxidizes the chromone’s C2–C3 double bond, yielding a diketone derivative.

  • Pyrazolone ring dehydrogenation : CrO₃ in acetic acid converts the pyrazolone ring to a pyrazole system via dehydrogenation (70–80% yield).

Substrate Oxidizing Agent Conditions Product Yield
Chromeno-pyrazolone coreKMnO₄H₂SO₄/H₂O, 80°C, 4hDiketone derivative65–70%
Pyrazolone ringCrO₃Acetic acid, 70°C, 2hPyrazole-fused chromone70–75%

Reduction Reactions

The ketone group in the pyrazolone ring is selectively reduced:

  • NaBH₄-mediated reduction : In ethanol at 25°C, NaBH₄ reduces the 3-keto group to a secondary alcohol (85% yield).

  • Catalytic hydrogenation : H₂/Pd-C (1 atm, 25°C) hydrogenates the chromone’s double bond without affecting the pyrazolone .

Target Site Reducing Agent Conditions Product Yield
3-Keto groupNaBH₄EtOH, 25°C, 1h3-Hydroxy derivative80–85%
Chromone C2–C3 double bondH₂/Pd-CMeOH, 25°C, 12hDihydrochromeno-pyrazolone90%

Substitution Reactions

The 2,4-dimethylphenyl and ethoxy groups participate in nucleophilic substitutions:

  • Ethoxy group displacement : Refluxing with NaSH in DMF replaces the ethoxy group with a thiol (-SH) (60% yield).

  • Electrophilic aromatic substitution : Nitration (HNO₃/H₂SO₄) selectively targets the 2,4-dimethylphenyl ring at the para-position relative to methyl groups .

Reaction Type Reagents Conditions Product Yield
Nucleophilic substitutionNaSH/DMF120°C, 6h8-Thiol derivative55–60%
NitrationHNO₃/H₂SO₄0°C → 25°C, 3h4-Nitro-2,4-dimethylphenyl analogue70%

Cyclization and Multicomponent Reactions

The compound serves as a scaffold for synthesizing polycyclic systems:

  • Cu(I)-catalyzed dimerization : Under aerobic conditions with CuBr, two chromeno-pyrazolone units couple via C–N bond formation, producing a pyridazine-fused dimer (45% yield) .

  • Multicomponent reactions : Reacts with aldehydes and amines in EtOH/AcOH to form pyrrolo[3,4-c]pyrazol-6(1H)-ones (60–75% yield) .

Reagents Catalyst/Conditions Product Yield
Self-dimerizationCuBr, O₂, DMF, 100°C, 12hPyridazine-fused dimer40–45%
Aldehyde + primary amineEtOH/AcOH, 80°C, 20hPyrrolo[3,4-c]pyrazol-6(1H)-one60–75%

Dimerization and Cross-Coupling

  • Oxidative dimerization : Using DDQ in CHCl₃, the pyrazolone ring undergoes radical coupling at the C4 position (50% yield) .

  • Suzuki coupling : The 2,4-dimethylphenyl group reacts with aryl boronic acids under Pd(OAc)₂ catalysis to form biaryl derivatives (80% yield) .

Reaction Conditions Product Yield
Radical dimerizationDDQ, CHCl₃, 25°C, 8hC4–C4ʹ dimer45–50%
Suzuki couplingPd(OAc)₂, K₂CO₃, DMF, 100°C2,4-Dimethylbiaryl derivative75–80%

Key Mechanistic Insights

  • Electronic effects : The 2,4-dimethylphenyl group enhances electrophilic substitution reactivity via electron-donating methyl groups .

  • Steric hindrance : The ethoxy group at C8 directs nucleophilic attacks to the less hindered C6 position.

  • Tautomerism : The pyrazolone ring exists in keto-enol equilibrium, influencing its redox behavior .

This compound’s versatility in oxidation, reduction, and cyclization reactions makes it valuable for generating bioactive heterocycles. Experimental data emphasize the need for controlled conditions to avoid side products like over-oxidized chromones or dimerized pyrazolones .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-(2,4-dimethylphenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one typically involves the reaction of appropriate precursors under controlled conditions. A common method includes the cyclization of chromone derivatives with hydrazine or its derivatives, leading to the formation of pyrazole rings fused to chromeno structures. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds.

Biological Activities

Research indicates that this compound exhibits significant biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound possess antimicrobial properties against a range of Gram-positive and Gram-negative bacteria. For instance, compounds derived from similar structures have been evaluated against standard antibiotics like ampicillin and demonstrated varying degrees of efficacy .
  • Antioxidant Properties : The antioxidant potential of pyrazole derivatives has been explored in various studies. These compounds can scavenge free radicals and reduce oxidative stress in biological systems, making them candidates for further development in antioxidant therapies .
  • Anticancer Activity : Preliminary investigations suggest that certain chromeno-pyrazole derivatives exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Case Studies

  • Antimicrobial Evaluation : A study synthesized various chromeno-pyrazole derivatives and tested their antimicrobial activities against several pathogens. The results indicated that certain modifications to the pyrazole ring significantly enhanced antimicrobial potency compared to the parent compound .
  • Antioxidant Studies : Research focused on evaluating the antioxidant capacity of synthesized pyrazole derivatives demonstrated that these compounds could effectively reduce oxidative markers in vitro. This suggests potential applications in preventing oxidative stress-related diseases .
  • Cytotoxicity Assays : In a specific study involving cancer cell lines, this compound exhibited promising results with IC50 values indicating effective inhibition of tumor growth. Further mechanistic studies are warranted to elucidate the pathways involved .

Mechanism of Action

The mechanism of action of 2-(2,4-dimethylphenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-dimethylphenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one is unique due to its specific substitution pattern and the resulting chemical and biological properties.

Biological Activity

The compound 2-(2,4-dimethylphenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one is a novel fused heterocyclic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular structure of this compound features a chromeno-pyrazole framework. This unique configuration is instrumental in determining its biological properties.

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. In particular, compounds similar to this compound have been tested against various pathogens. For instance, studies have shown that certain pyrazole carboxamides demonstrate notable antifungal activity against phytopathogenic fungi such as Cytospora sp., Colletotrichum gloeosporioides, and Botrytis cinerea .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundActivity TypeTested PathogensReference
5-methyl-2-(5-methyl-1H-pyrazole)AntifungalCytospora sp., Colletotrichum gloeosporioides
3-(2,4-dihydroxyphenyl)-4-(4-hydroxyphenyl)-1H-pyrazoleAntifungalBotrytis cinerea, Alternaria solani

Antioxidant Activity

The antioxidant potential of pyrazole compounds is another area of interest. Studies have indicated that the presence of specific substituents on the pyrazole ring can enhance antioxidant activity. For example, derivatives with electron-donating groups exhibit increased radical scavenging capabilities .

Enzyme Inhibition

Compounds related to this compound have been evaluated for their ability to inhibit key enzymes such as monoamine oxidase (MAO) and cholinesterase (ChE). The results suggest that modifications in the chromeno and pyrazole moieties can significantly affect enzyme inhibition potency. For instance, certain derivatives displayed IC50 values in the low micromolar range against MAO A and B .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be correlated with its structural features. The following points summarize key findings from SAR studies:

  • Substituent Effects : The introduction of alkyl or hydroxyl groups on the phenyl ring enhances antimicrobial and antioxidant activities.
  • Fused Ring Systems : The presence of fused chromeno and pyrazole rings contributes to increased enzyme inhibition.
  • Molecular Flexibility : Compounds with greater conformational flexibility tend to exhibit improved biological activities due to enhanced interaction with target enzymes.

Case Studies

Several studies have explored the biological activity of compounds structurally related to this compound:

  • Antifungal Activity Study : A series of pyrazole derivatives were synthesized and tested for antifungal activity against various fungal strains. The most active compound exhibited an IC50 value significantly lower than that of conventional antifungal agents .
  • Enzyme Inhibition Study : A compound with a similar structure was found to inhibit MAO A with an IC50 value of 0.703 μM and showed selectivity over MAO B. This highlights the potential for developing selective inhibitors based on this scaffold .

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